3,6-bis(4-nitrobenzylidene)-2,5-piperazinedione -

3,6-bis(4-nitrobenzylidene)-2,5-piperazinedione

Catalog Number: EVT-3965922
CAS Number:
Molecular Formula: C18H12N4O6
Molecular Weight: 380.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,5-Piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride (NSC-135758)

Compound Description: This compound, also known as 3,6-bis(5-chloro-2-piperidinyl)-2,5-piperazinedione, is a cytotoxic agent that demonstrates selective inhibition of DNA synthesis in various cancer cell lines, including L1210 leukemia, human epidermoid carcinoma, and adenocarcinoma 755 cells [, , , ]. This compound exhibits alkylating activity, forming covalent bonds with DNA, leading to cell death [].

3,6-bis(5-chloro-2-piperidinyl)-2,5-piperazinedione

Compound Description: This compound is identical to 2,5-Piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride, mentioned above. It has been isolated from a novel strain of Streptomyces griseoluteus and exhibits both antitumor and antimicrobial activity [].

Cyclophosphamide (CPA)

Compound Description: Cyclophosphamide is another alkylating agent employed in chemotherapy []. It shows selective inhibition of DNA synthesis in L1210/0 leukemia but not in cyclophosphamide-resistant L1210 (L1210/CPA) [].

1-β-D-arabinofuranosylcytosine (ara-C)

Compound Description: 1-β-D-arabinofuranosylcytosine is an anti-cancer chemotherapy drug that acts as an antimetabolite, interfering with DNA synthesis []. Studies demonstrate its synergistic cytotoxic effect when used in combination with adriamycin or 3,6-bis(5-chloro-2-piperidinyl)-2,5-piperazinedione []. This synergism is attributed to ara-C's ability to synchronize cells in the S phase of the cell cycle, making them more susceptible to the subsequent action of S-phase-specific drugs like adriamycin and 3,6-bis(5-chloro-2-piperidinyl)-2,5-piperazinedione [].

Adriamycin

Compound Description: Adriamycin, also known as doxorubicin, is a chemotherapy drug belonging to the anthracycline class []. It acts as a topoisomerase II inhibitor, disrupting DNA replication and transcription in cancer cells []. Research indicates that adriamycin displays schedule-dependent synergistic cytotoxicity when used in combination with ara-C [].

Relevance: Despite not being structurally related to 3,6-bis(4-nitrobenzylidene)-2,5-piperazinedione, adriamycin's inclusion in this list stems from its synergistic interaction with 3,6-bis(5-chloro-2-piperidinyl)-2,5-piperazinedione, a compound structurally similar to the target compound. This interaction, mediated by the shared mechanism of targeting the S phase of the cell cycle [], highlights a potential area of interest for further research on 3,6-bis(4-nitrobenzylidene)-2,5-piperazinedione and its potential interactions with cell cycle-specific agents like adriamycin.

3,6-Dimethyl-2,5-piperazinedione

Compound Description: 3,6-Dimethyl-2,5-piperazinedione serves as a basic structural analog for the synthesis of various 2,5-piperazinedione derivatives []. Its simple structure allows for the introduction of diverse substituents at the 3 and 6 positions, facilitating the exploration of structure-activity relationships.

Properties

Product Name

3,6-bis(4-nitrobenzylidene)-2,5-piperazinedione

IUPAC Name

(3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione

Molecular Formula

C18H12N4O6

Molecular Weight

380.3 g/mol

InChI

InChI=1S/C18H12N4O6/c23-17-15(9-11-1-5-13(6-2-11)21(25)26)19-18(24)16(20-17)10-12-3-7-14(8-4-12)22(27)28/h1-10H,(H,19,24)(H,20,23)/b15-9+,16-10+

InChI Key

LOSNRJCFOKIHOY-KAVGSWPWSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/NC(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/NC2=O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.